molecular formula C21H17F2N3O2 B1263137 (15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1263137
M. Wt: 381.4 g/mol
InChI Key: GIJJBPWORLUXCK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-3463 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data of Cyclopeptide Alkaloids

Cyclopeptide alkaloids, specifically those derived from Zizyphus Oxyphylla, have shown intriguing stereochemical properties and have provided valuable NMR spectroscopic data. Compounds such as (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione have been a focus of research to understand their stereochemical configurations and obtain comprehensive 1H and 13C NMR spectroscopic data. This research aids in the elucidation of their structures and potential applications in scientific research (Nisar et al., 2010).

Chiral Resolution of Antibacterial Agents

The development of new antibacterial compounds is crucial due to the resistance of some bacteria to existing antibiotics. Research into the chiral resolution of stereomers, such as 13-methyl-11-phenyl-12-oxa-2,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3(8),4,6-tetraene-9,16-dione, has shown promising results. These stereomers exhibit different pharmaceutical activities, making their resolution significant for the development of optically active drugs. The chiral separation mechanism, involving hydrogen bondings, was explored, offering a method to separate these stereomers and contribute to the field of antibacterial drug development (Ali et al., 2020).

Analysis of Tetraisoprenylated Benzophenone

In the realm of natural products, the study of compounds like 15‐epiclusianone, a novel tetraisoprenylated benzophenone, has been significant. Research involving NMR techniques has been pivotal in assigning 1H and 13C chemical shifts, providing detailed insights into the molecular structure of such complex compounds. These studies not only contribute to our understanding of natural products but also pave the way for the exploration of their potential applications in various scientific fields (Dos Santos et al., 2001).

properties

Product Name

(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C21H17F2N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C21H17F2N3O2/c1-21(2)18-13(12-5-3-4-6-15(12)24-18)10-17-19(27)25(20(28)26(17)21)16-9-11(22)7-8-14(16)23/h3-9,17,24H,10H2,1-2H3/t17-/m1/s1

InChI Key

GIJJBPWORLUXCK-QGZVFWFLSA-N

Isomeric SMILES

CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)C4=C(C=CC(=C4)F)F)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)C4=C(C=CC(=C4)F)F)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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